molecular formula C22H18FN3O3S B2578759 N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207015-92-6

N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2578759
CAS No.: 1207015-92-6
M. Wt: 423.46
InChI Key: RYWHWSJJTNDMPL-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 7 and an acetamide moiety at position 2. The acetamide is further modified with a 2-ethoxyphenyl group, which contributes to its unique physicochemical and pharmacological profile. This compound belongs to a broader class of thienopyrimidine derivatives, which are extensively studied for their anti-inflammatory, anticancer, and antimicrobial activities .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-2-29-18-6-4-3-5-17(18)25-19(27)11-26-13-24-20-16(12-30-21(20)22(26)28)14-7-9-15(23)10-8-14/h3-10,12-13H,2,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWHWSJJTNDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H18FN3O3S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 1207042-66-7

The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways. For instance, inhibitors targeting MEK1/2 kinases have been effective in reducing the growth of certain leukemia cell lines at micromolar concentrations .
  • Cell Cycle Arrest : Compounds with similar structures often induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation. This mechanism has been observed in studies involving BRAF mutant melanoma cells where growth inhibition was noted at low doses .
  • Apoptosis Induction : Some studies suggest that thieno[3,2-d]pyrimidine derivatives can trigger apoptosis in cancer cells by activating intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Biological Activity Data

A summary of the biological activity data is presented in the table below:

Activity Concentration (µM) Effect Reference
Inhibition of leukemia cell growth0.3 - 1.2Significant reduction in cell proliferation
Induction of apoptosisVariesIncreased caspase activation
Cell cycle arrestLow dosesG0/G1 phase arrest in cancer cell lines

Case Study 1: Efficacy Against Leukemia

In a study examining the effects of similar compounds on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, it was found that this compound significantly inhibited cell proliferation at concentrations as low as 0.3 µM. This effect was attributed to the down-regulation of phospho-ERK1/2 signaling pathways, which are crucial for cell survival and proliferation .

Case Study 2: In Vivo Studies

In vivo studies using nude mouse xenograft models showed that compounds similar to this compound could effectively reduce tumor size when administered at dosages around 10 mg/kg. Tumor regressions were observed even after a treatment holiday, indicating a sustained effect on tumor growth inhibition .

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Cores

(a) N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (CAS: 1207001-99-7)
  • Key Differences :
    • Substituent at position 7: 4-methylphenyl vs. 4-fluorophenyl.
    • Acetamide side chain: 4-methoxybenzyl vs. 2-ethoxyphenyl.
  • The 2-ethoxyphenyl substituent may improve lipophilicity and metabolic stability relative to the 4-methoxybenzyl group .
(b) 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 686771-47-1)
  • Key Differences: Core structure: 6,7-dihydrothieno[3,2-d]pyrimidine vs. non-hydrogenated thieno[3,2-d]pyrimidine. Substituent at position 2: sulfanyl group vs. acetamide.
  • The trifluoromethoxy group in the analogue increases electron-withdrawing effects compared to the ethoxyphenyl group in the target compound .

Analogues with Modified Heterocyclic Cores

(a) N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Compound 8, )
  • Key Differences: Core structure: Thieno[2,3-d]pyrimidin-4-one vs. thieno[3,2-d]pyrimidin-4-one. Substituents: Thiophen-2-yl at position 5 and 2,3-dimethoxyphenyl in the thiazolidinone side chain.
  • The dimethoxyphenyl group increases steric bulk compared to the ethoxyphenyl group, which may influence solubility and membrane permeability .
(b) Benzothieno[3,2-d]pyrimidin-4-one Derivatives ()
  • Key Differences: Core structure: Benzothieno[3,2-d]pyrimidin-4-one (fused benzene-thiophene) vs. thieno[3,2-d]pyrimidin-4-one. Substituents: Methylsulfonamide groups at position 2.
  • The target compound’s acetamide side chain may offer better selectivity for non-COX targets compared to sulfonamide derivatives .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Position 7 Substituent Acetamide Substituent Molecular Weight (g/mol) Reported Activity
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-fluorophenyl 2-ethoxyphenyl 423.46 N/A (Theoretical: Anti-inflammatory)
N-(4-Methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-methylphenyl 4-methoxybenzyl ~425 (estimated) Discontinued (No data)
2-((3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one 4-methylphenyl 4-(trifluoromethoxy)phenyl 536.57 Antimicrobial (Theoretical)
Benzothieno[3,2-d]pyrimidin-4-one sulfonamide (Compound 1, ) Benzothieno[3,2-d]pyrimidin-4-one N/A Methylsulfonamide ~450 (estimated) COX-2 inhibition (IC50: ~1 µM)

Key Observations :

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound may enhance binding to enzymes like InhA (enoyl-acyl carrier protein reductase) compared to methyl or methoxy groups .
  • Lipophilicity : The ethoxyphenyl group likely increases logP compared to methoxybenzyl or sulfonamide substituents, favoring blood-brain barrier penetration .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogues, involving acetylation or nucleophilic substitution (e.g., uses acetic anhydride for acetamide formation) .

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